molecular formula C6H5F2N B6151442 2-fluoro-5-(fluoromethyl)pyridine CAS No. 1613417-64-3

2-fluoro-5-(fluoromethyl)pyridine

Cat. No.: B6151442
CAS No.: 1613417-64-3
M. Wt: 129.1
InChI Key:
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Description

2-fluoro-5-(fluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts strong electron-withdrawing effects, which can influence the compound’s reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-fluoro-5-(fluoromethyl)pyridine involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. Another approach involves the diazotization of substituted 2-aminopyridines followed by fluorination .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This method can yield a mixture of fluorinated pyridines, including 2-fluoropyridine and 2,6-difluoropyridine .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(fluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor® for fluorination, sodium nitrite (NaNO2) for diazotization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield fluorinated dihydropyridines, which can be further converted to pyridines by eliminating hydrogen fluoride .

Mechanism of Action

The mechanism of action of 2-fluoro-5-(fluoromethyl)pyridine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can influence various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 2,6-difluoropyridine
  • 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridine

Uniqueness

2-fluoro-5-(fluoromethyl)pyridine is unique due to the presence of both a fluorine atom and a fluoromethyl group on the pyridine ring. This dual substitution can significantly alter its reactivity and biological activity compared to other fluorinated pyridines .

Properties

CAS No.

1613417-64-3

Molecular Formula

C6H5F2N

Molecular Weight

129.1

Purity

95

Origin of Product

United States

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